molecular formula C14H18N2O3 B1202764 Physovenine CAS No. 6091-05-0

Physovenine

Cat. No. B1202764
CAS RN: 6091-05-0
M. Wt: 262.3 g/mol
InChI Key: LXTKNVLLWOLCOV-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physovenine is a member of indoles.

Scientific Research Applications

Synthesis and Anticholinesterase Activity

Physovenine, a compound isolated from the Calabar bean, has been extensively studied for its synthesis and biological activity. An efficient synthesis process for Physovenine and its analogs has been developed, focusing on their potential anticholinesterase activity, which is significant for medical research. The synthesized Physovenine showed considerable potency in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's (Yu et al., 1991). Similarly, other studies have synthesized physovenine and physostigmine analogs, assessing their cholinesterase inhibition activities (Wang et al., 2016).

Conformational Analysis and Modeling

Conformational analysis and molecular modeling of Physovenine provide insights into its interaction with biological molecules. A study using NMR and molecular modeling focused on the conformational preferences of Physovenine and its intermediates, which is critical for understanding its biological activity (Morales-Ríos et al., 2002). Another research analyzed the structure-function relationship of Physovenine with acetylcholinesterase, employing kinetic studies and molecular modeling, highlighting the role of specific residues in enzyme activity (Pomponi et al., 1998).

Pharmacological Studies and Potential Applications

Pharmacological studies of Physovenine have explored its potential therapeutic applications. Research has investigated the anti-acetylcholinesterase activities of various alkaloids, including Physovenine, which are significant in the context of neurodegenerative diseases and cognitive disorders (Robinson et al., 1968). Additionally, studies on the effects of physostigmine, a closely related compound to Physovenine, have been conducted to understand its impact on neurological conditions, such as Alzheimer's disease and sleep apnea (Hedner et al., 2003).

properties

CAS RN

6091-05-0

Product Name

Physovenine

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

[(3aS,8bS)-4,8b-dimethyl-2,3a-dihydro-1H-furo[2,3-b]indol-7-yl] N-methylcarbamate

InChI

InChI=1S/C14H18N2O3/c1-14-6-7-18-12(14)16(3)11-5-4-9(8-10(11)14)19-13(17)15-2/h4-5,8,12H,6-7H2,1-3H3,(H,15,17)/t12-,14-/m0/s1

InChI Key

LXTKNVLLWOLCOV-JSGCOSHPSA-N

Isomeric SMILES

C[C@@]12CCO[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C

SMILES

CC12CCOC1N(C3=C2C=C(C=C3)OC(=O)NC)C

Canonical SMILES

CC12CCOC1N(C3=C2C=C(C=C3)OC(=O)NC)C

synonyms

physovenine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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